N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide
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Overview
Description
N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an imidazole ring, and a fluorobenzamide moiety
Mechanism of Action
Target of Action
The compound “N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide” contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing this ring structure have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of Action
Compounds with similar structures have been known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways that “this compound” might affect. Based on its structural similarity to other bioactive compounds, it could potentially interfere with pathways involving enzymes like kinases or receptors like g-protein coupled receptors .
Pharmacokinetics
The presence of the fluorobenzamide group might enhance its metabolic stability, while the dimethoxyphenyl groups could potentially influence its solubility and absorption .
Result of Action
Based on its structural features, it might exert its effects by modulating the activity of its target proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the action, efficacy, and stability of “this compound”. Without specific studies, it’s difficult to predict these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Synthesis of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction involving an aldehyde and an amine.
Coupling Reactions: The oxadiazole and imidazole intermediates are then coupled together using a suitable linker, often through a nucleophilic substitution reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or imidazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a tool for chemical biology studies, helping to elucidate the mechanisms of various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: This compound shares some structural similarities and is known for its therapeutic properties.
3,4-Dimethoxyphenylacetonitrile: Another compound with a similar aromatic structure, used in the synthesis of various bioactive molecules.
Uniqueness
N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide is unique due to its combination of an oxadiazole ring, an imidazole ring, and a fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O4/c1-35-23-11-8-18(13-24(23)36-2)25-31-27(37-32-25)22-15-33(16-29-22)14-17-6-9-21(10-7-17)30-26(34)19-4-3-5-20(28)12-19/h3-13,15-16H,14H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHDQQCVJNOIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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